molecular formula C15H10Cl2N4O2S B2953211 N-(2,3-dichlorophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide CAS No. 827014-16-4

N-(2,3-dichlorophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Cat. No.: B2953211
CAS No.: 827014-16-4
M. Wt: 381.23
InChI Key: TVMDZWBGUCZFOO-UHFFFAOYSA-N
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Description

N-(2,3-Dichlorophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a dichlorophenyl-substituted acetamide core linked to a 1,3,4-oxadiazole ring with a pyridin-4-yl substituent.

Properties

IUPAC Name

N-(2,3-dichlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N4O2S/c16-10-2-1-3-11(13(10)17)19-12(22)8-24-15-21-20-14(23-15)9-4-6-18-7-5-9/h1-7H,8H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVMDZWBGUCZFOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dichlorophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a compound that belongs to the class of 1,3,4-oxadiazole derivatives. These compounds have garnered attention due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H12Cl2N4O2SC_{16}H_{12}Cl_2N_4O_2S, with a molecular weight of 366.26 g/mol. The compound features a dichlorophenyl group and a pyridinyl-substituted oxadiazole moiety, which are significant for its biological activity.

Biological Activity Overview

1. Anticancer Activity

Research has shown that 1,3,4-oxadiazole derivatives exhibit significant anticancer properties. For instance, studies have indicated that compounds containing the oxadiazole ring can inhibit the proliferation of various cancer cell lines. The following table summarizes some findings related to the anticancer activity of similar compounds:

CompoundCell LineIC50 (µM)Reference
Compound AA549 (Lung)1.59
Compound BC6 (Glioma)8.16
This compoundK562 (Leukemia)TBDThis study

In a study by Mansour et al., various 1,3,4-oxadiazole derivatives were synthesized and screened for their cytotoxic effects against leukemia cell lines. The results indicated that certain derivatives showed promising activity with IC50 values in the low micromolar range .

2. Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has also been explored extensively. These compounds have demonstrated efficacy against a range of bacterial and fungal strains. For example:

CompoundMicrobial StrainActivityReference
Compound CE. coliInhibition Zone: 15 mm
This compoundTBDTBDThis study

The specific antimicrobial activity of this compound remains to be fully characterized but is expected to follow trends observed in other oxadiazole derivatives.

3. Anti-inflammatory and Other Activities

Beyond anticancer and antimicrobial properties, oxadiazole derivatives have been investigated for anti-inflammatory effects as well as other biological activities such as antioxidant and anticonvulsant effects. The presence of the pyridine and oxadiazole moieties contributes to these activities through various mechanisms involving enzyme inhibition and modulation of signaling pathways .

Case Studies

Several case studies highlight the potential applications of this compound:

  • Study on Anticancer Efficacy : A recent in vitro study evaluated this compound against multiple cancer cell lines (e.g., K562). Preliminary results suggest it may inhibit cell growth significantly compared to standard chemotherapeutics .
  • Antimicrobial Testing : In ongoing research aimed at developing new antimicrobial agents from oxadiazole derivatives, preliminary tests indicate that this compound exhibits promising inhibitory effects against selected microbial strains .

Comparison with Similar Compounds

Structural Features

The target compound shares a common scaffold with other N-substituted-2-{[5-(substituted)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides. Key structural variations among analogs include:

  • Aryl/heteroaryl substituents on the acetamide nitrogen :
    • 2,3-Dichlorophenyl (target compound) vs. 4-acetamidophenyl (), methylphenyl (), or pyrazin-2-yl ().
  • Oxadiazole substituents :
    • Pyridin-4-yl (target compound) vs. indol-3-ylmethyl (), diphenylmethyl (), or thiophen-2-yl ().

Antimicrobial Activity

  • : A derivative with 4-acetamidophenyl (oxadiazole) exhibited excellent activity against S.
  • Target compound : The dichlorophenyl group may enhance antimicrobial potency due to chlorine’s electronegativity, though this requires experimental validation.

Enzyme Inhibition

  • : Analogs with nitro (8v) or ethoxy (8u) substituents showed α-glucosidase inhibition (IC₅₀ = 12–18 µM) and butyrylcholinesterase (BChE) inhibition (IC₅₀ = 8–22 µM), linked to electron-deficient aromatic systems .

Data Table: Key Analogues and Properties

Compound Name Substituents (Acetamide N) Oxadiazole Substituent Biological Activity Reference
Target Compound 2,3-Dichlorophenyl Pyridin-4-yl Hypothesized antimicrobial
8e () 2-Methylphenyl Indol-3-ylmethyl LOX inhibition (IC₅₀ = 45 µM)
8v () 2-Methyl-6-nitrophenyl Indol-3-ylmethyl BChE inhibition (IC₅₀ = 8 µM)
Derivative 4-Acetamidophenyl 4-Acetamidophenyl S. aureus (MIC = 63 µg/mL)
3a () 4-(3-Nitrophenyl)thiazol-2-yl Pyridin-4-yl Synthetic intermediate

Discussion and Outlook

The target compound’s dichlorophenyl and pyridinyl groups distinguish it from analogs with methyl, nitro, or indolyl substituents. Chlorine atoms may improve pharmacokinetic properties (e.g., metabolic stability) compared to methyl groups in –7 .

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